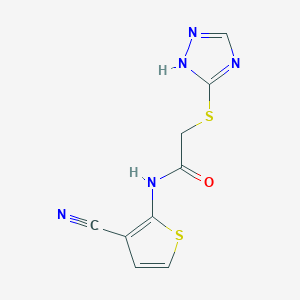

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5OS2/c10-3-6-1-2-16-8(6)13-7(15)4-17-9-11-5-12-14-9/h1-2,5H,4H2,(H,13,15)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGJKHKRKNOOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

Formation of the triazole ring: This can be done through a cycloaddition reaction involving azides and alkynes.

Thioacetamide linkage formation: This step involves the reaction of the thiophene and triazole intermediates with thioacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the cyano and triazole groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced thiophene derivatives.

Substitution: Various substituted thiophene and triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves a multi-step process. The compound can be synthesized through a reaction between 3-cyanothiophen and an appropriate triazole derivative. The characterization of the compound is performed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups within the compound.

- X-ray Crystallography : Determines the crystal structure and confirms the molecular arrangement.

Antimicrobial Activity

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has been evaluated for its antimicrobial properties against various microbial strains. Studies have shown that compounds bearing triazole moieties often exhibit significant antibacterial and antifungal activities. For instance, research indicates that derivatives of triazole compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | E. coli | 15 |

| N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | S. aureus | 18 |

Antioxidant Activity

The antioxidant properties of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide have also been investigated. The compound has been subjected to various assays to assess its ability to scavenge free radicals. Results from the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay indicate that this compound exhibits promising antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .

Table 2: Antioxidant Activity Assessment

| Compound Name | Assay Type | IC50 Value (µM) |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | ABTS | 25 |

| Ascorbic Acid | ABTS | 15 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical university, derivatives of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide were synthesized and screened for antimicrobial activity. The results indicated that modifications to the thiophene and triazole rings enhanced the antimicrobial potency against resistant strains of bacteria .

Case Study 2: Antioxidant Properties

Another significant study focused on the antioxidant capabilities of this compound compared to traditional antioxidants like Vitamin C. The findings demonstrated that while Vitamin C had lower IC50 values in certain assays, the triazole derivative showed a broader spectrum of activity against different types of free radicals . This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is not well-documented, but it is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The cyano group and triazole ring may play key roles in binding to target sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Properties :

- Crystallizes in a monoclinic space group $ P2_1/c $, with $ Z = 4 $, as confirmed by single-crystal X-ray diffraction .

- Spectroscopic characterization (FT-IR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirms the presence of key functional groups, including the cyano (C≡N) and triazolylsulfanyl moieties .

Biological Activity: Demonstrates antioxidant and antimicrobial properties, attributed to the electron-withdrawing cyano group and the sulfur-rich triazole-thiophene framework .

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Physicochemical Properties

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): The 1H-1,2,4-triazol-3-ylsulfanyl group is critical for antimicrobial activity across all analogs . Substitution at the thiophene/benzothiazole 3-position (cyano vs. alkoxy) significantly modulates electronic properties and bioactivity .

- Contradictions :

- Despite structural similarities, naphthalene-triazole hybrids () show superior antifungal activity compared to the target compound, possibly due to enhanced π-stacking with fungal enzyme pockets .

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound that incorporates both a triazole ring and a thiophene moiety, which are known to impart various biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,2,4-triazole ring and a thiophene derivative. The molecular formula is , and its molecular weight is approximately 224.31 g/mol. The presence of the triazole ring is particularly significant as it has been associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities including:

- Anticancer Activity : Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,3-triazoles have shown promising results against lung cancer cell lines such as A549 and H460 with IC50 values ranging from 0.65 µM to 74.28 µM depending on the substituents present on the triazole ring .

- Antimicrobial Properties : Triazole compounds are also noted for their antimicrobial effects against various pathogens .

Anticancer Studies

- In Vitro Studies :

- A study evaluated the antiproliferative effects of several triazole-containing compounds on cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Compounds similar to N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

- Another research highlighted that triazole derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways (e.g., increasing Bax/Bcl-2 ratios), suggesting that N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide may also exert similar effects .

Mechanistic Insights

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide exerts its effects likely involves:

- Cell Cycle Arrest : Compounds with similar structures have been shown to arrest the cell cycle at different phases (G1/S or G2/M), which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis : The ability to induce programmed cell death through mitochondrial pathways has been documented in related compounds .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 27.89 | Apoptosis induction |

| Anticancer | H460 | 5.93 | Cell cycle arrest |

| Antimicrobial | Various pathogens | Varies | Inhibition of microbial growth |

Q & A

Q. What are the key considerations for synthesizing N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene and triazole precursors. Critical factors include:

- Temperature control : Optimal ranges (e.g., 0–60°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) for intermediate steps and dichloromethane for coupling reactions .

- Reaction time : Extended stirring (12–24 hours) for thioether bond formation . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

A combination of techniques is required:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and linkage integrity .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL .

- IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What biological activities are commonly associated with triazole-acetamide derivatives?

Triazole derivatives exhibit:

- Antimicrobial activity : Inhibition of fungal CYP51 or bacterial cell wall synthesis .

- Anticancer potential : DNA intercalation or topoisomerase inhibition .

- Enzyme modulation : Interactions with kinases or proteases via hydrogen bonding .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Cross-validation strategies include:

Q. What methodologies optimize reaction conditions for scalable synthesis?

Systematic optimization via:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., NaH or EDCI) to maximize yield .

- In-line monitoring : ReactIR or TLC to track intermediate formation in real time .

- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational tools enhance the study of this compound’s bioactivity?

Integrate:

- Molecular docking : Predict binding modes with targets like HIV-1 reverse transcriptase using AutoDock Vina .

- Pharmacophore modeling : Identify critical moieties (e.g., triazole sulfur for hydrogen bond acceptors) .

- ADMET prediction : Use SwissADME to assess solubility, permeability, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.